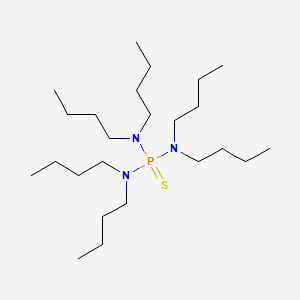

Hexabutylthiophosphoramide

Description

BenchChem offers high-quality Hexabutylthiophosphoramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexabutylthiophosphoramide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-bis(dibutylamino)phosphinothioyl-N-butylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H54N3PS/c1-7-13-19-25(20-14-8-2)28(29,26(21-15-9-3)22-16-10-4)27(23-17-11-5)24-18-12-6/h7-24H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEYAXJKWCYNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)P(=S)(N(CCCC)CCCC)N(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54N3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192628 | |

| Record name | Hexabutylthiophosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3949-47-1 | |

| Record name | Hexabutylthiophosphoramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003949471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexabutylthiophosphoramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hexabutylthiophosphoramide

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of Hexabutylthiophosphoramide, a triamide derivative of thiophosphoric acid. This document is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry and analytical techniques. The methodologies described herein are grounded in established chemical principles, emphasizing safety, reproducibility, and rigorous validation of the final compound.

Foreword: A Commitment to Laboratory Safety

The synthesis of organophosphorus compounds, including thiophosphoramides, requires strict adherence to safety protocols. The reagents involved can be hazardous, and the reactions must be controlled.

-

Hazardous Reagents : Thiophosphoryl chloride (PSCl₃) is highly corrosive, toxic if inhaled, and reacts violently with water.[1] Di-n-butylamine is flammable and corrosive. All manipulations should be performed within a certified chemical fume hood.[1]

-

Personal Protective Equipment (PPE) : At a minimum, personnel must wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-resistant lab coat.[1][2][3]

-

Inert Atmosphere : The synthesis is sensitive to moisture. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and anhydrous solvents.[1]

-

Waste Disposal : All chemical waste, including residual reagents and solvents, must be disposed of in accordance with institutional and local environmental regulations.[3]

Synthesis of Hexabutylthiophosphoramide

The synthesis of Hexabutylthiophosphoramide is achieved through the nucleophilic substitution of the chlorine atoms on a thiophosphoryl chloride core by di-n-butylamine. The amine serves a dual role: as the nucleophile that forms the P-N bonds and as a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

Principle of the Reaction

The reaction proceeds via a three-step nucleophilic substitution. Each P-Cl bond is sequentially replaced by a P-N(Butyl)₂ bond. An excess of di-n-butylamine is used to ensure the reaction goes to completion and to act as an acid scavenger, trapping the generated HCl as di-n-butylammonium chloride salt.

Reaction Scheme: PSCl₃ + 6 (CH₃CH₂CH₂CH₂)₂NH → P(S)[N(CH₂CH₂CH₂CH₃)₂]₃ + 3 [(CH₃CH₂CH₂CH₂)₂NH₂]⁺Cl⁻

Detailed Experimental Protocol

Materials and Equipment:

-

Thiophosphoryl chloride (PSCl₃)

-

Di-n-butylamine

-

Anhydrous toluene (or other suitable inert solvent like diethyl ether)

-

500 mL three-neck round-bottom flask, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Inert gas line (Nitrogen or Argon)

-

Standard glassware for workup (separatory funnel, flasks, etc.)

-

Rotary evaporator

Procedure:

-

Setup : Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, and a condenser connected to an inert gas line. Ensure all glassware is completely dry.

-

Reagent Preparation : In the flask, dissolve di-n-butylamine (6.2 equivalents) in anhydrous toluene under a positive pressure of inert gas.

-

Reaction Initiation : Cool the stirred amine solution to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the reaction and prevent the formation of unwanted byproducts.

-

Addition of PSCl₃ : Dissolve thiophosphoryl chloride (1.0 equivalent) in a small amount of anhydrous toluene and add it to the dropping funnel. Add the PSCl₃ solution dropwise to the cooled, stirring amine solution over a period of 60-90 minutes. A white precipitate of di-n-butylammonium chloride will form immediately.

-

Reaction Completion : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 12-18 hours to ensure complete substitution.

-

Workup - Salt Removal : Filter the reaction mixture through a fritted glass funnel to remove the di-n-butylammonium chloride precipitate. Wash the precipitate with a small amount of fresh toluene to recover any trapped product.

-

Workup - Liquid-Liquid Extraction : Combine the filtrate and the washings in a separatory funnel. Wash the organic solution sequentially with 1 M HCl (to remove excess amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration : Dry the resulting organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is typically a viscous, yellowish oil.

-

Purification : For high-purity material required for drug development applications, the crude product should be purified by column chromatography on silica gel or by high-vacuum distillation.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of Hexabutylthiophosphoramide.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized Hexabutylthiophosphoramide. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the covalent structure of the molecule.

-

³¹P NMR : This is the most diagnostic NMR experiment for phosphorus-containing compounds due to the wide chemical shift range and 100% natural abundance of the ³¹P nucleus.[4][5] A single peak is expected for Hexabutylthiophosphoramide, indicating a single phosphorus environment. The chemical shift provides information about the oxidation state and coordination of the phosphorus atom.

-

¹H NMR : The proton NMR spectrum will show characteristic signals for the n-butyl groups. One would expect a triplet for the terminal methyl (CH₃) protons and a series of multiplets for the three methylene (CH₂) groups. The integration of these signals should correspond to the 66 protons of the six butyl groups.

-

¹³C NMR : The carbon spectrum will display four distinct signals corresponding to the four unique carbon environments in the n-butyl chains.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition of the synthesized compound.

-

Molecular Ion Peak : Using a soft ionization technique like Electrospray Ionization (ESI), the primary peak observed will be the protonated molecule, [M+H]⁺.

-

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₂₄H₅₄N₃PS) and rule out other potential structures.

-

Fragmentation Pattern : While soft ionization minimizes fragmentation, some characteristic losses may be observed, such as the loss of a butyl group.[6] Analyzing fragmentation patterns can provide further structural confirmation.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

-

C-H Stretching : Strong absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of the sp³ C-H bonds in the butyl chains.

-

P=S Stretching : A characteristic absorption for the thiophosphoryl group is expected, typically in the 600-800 cm⁻¹ range. This peak can sometimes be weak.

-

P-N Stretching : Absorptions corresponding to the P-N bonds are also expected, generally in the 900-1100 cm⁻¹ region.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Result |

| ³¹P NMR | Chemical Shift (δ) | ~60-80 ppm (relative to 85% H₃PO₄) |

| ¹H NMR | Chemical Shifts (δ) | ~0.9 ppm (t, 18H, -CH₃), ~1.3-1.6 ppm (m, 24H, -CH₂CH₂-), ~3.0-3.2 ppm (m, 24H, -NCH₂) |

| ¹³C NMR | Chemical Shifts (δ) | ~14 ppm (-CH₃), ~20 ppm (-CH₂-), ~30 ppm (-CH₂-), ~48 ppm (-NCH₂) |

| HRMS (ESI+) | m/z for [M+H]⁺ | Calculated for C₂₄H₅₅N₃PS⁺: 448.3954; Found: ± 5 ppm |

| FTIR | Key Frequencies (cm⁻¹) | ~2950, 2920, 2860 (C-H stretch); ~950 (P-N stretch); ~700 (P=S stretch) |

Trustworthiness Through Self-Validating Protocols

The integrity of this guide rests on a self-validating system where each analytical result corroborates the others.

-

NMR confirms connectivity : ¹H and ¹³C NMR confirm the presence and structure of the butyl chains, while ³¹P NMR confirms the singular phosphorus environment.

-

MS confirms composition : HRMS validates the elemental formula derived from the NMR data.

-

FTIR confirms functional groups : The presence of C-H, P-N, and P=S vibrations in the IR spectrum is consistent with the structure determined by NMR and MS.

When the data from all three techniques align with the expected values for Hexabutylthiophosphoramide, it provides a high degree of confidence in the sample's identity and purity, a critical requirement for its use in sensitive applications like drug development.

Relevance in Drug Design and Development

Phosphorus-containing functional groups are integral to numerous therapeutic agents.[8][9][10] The thioamide group, in particular, is a valuable tool in medicinal chemistry.[11] It can serve as a bioisostere for the more common amide bond, offering unique physicochemical properties such as increased lipophilicity, which can enhance membrane permeability and alter metabolic stability.[11] Compounds like Hexabutylthiophosphoramide can serve as important intermediates or scaffolds in the synthesis of more complex molecules with potential pharmacological activity.[11][12]

References

-

Greenbook.net. (2018). SAFETY DATA SHEET. Retrieved from [Link]

-

Tantak, M. P., & Kumar, D. (2024). Unlocking the potential of the thioamide group in drug design and development. RSC Medicinal Chemistry, 15(3), 543-546. Retrieved from [Link]

-

Xu, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Medical Drug Discovery, 8, 100063. Retrieved from [Link]

- Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711.

-

Kaboudin, B., & Farjadian, F. (2006). Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry, 2, 4. Retrieved from [Link]

-

Mishra, A., et al. (2018). Labile Metabolite Profiling in Human Blood using Phosphorus NMR Spectroscopy. Metabolites, 8(4), 70. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Chemical Neutralization Products of Phosphonothiolates by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

-

Parvez, S., et al. (2016). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 25(9), 527-542. Retrieved from [Link]

-

ResearchGate. (2024). Phosphorothioate RNA Analysis by NETD Tandem Mass Spectrometry. Retrieved from [Link]

-

Xu, Y., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Medical Drug Discovery, 8, 100063. Retrieved from [Link]

- Gorenstein, D. G. (Ed.). (1984).

- de Hoffmann, E., & Stroobant, V. (2007).

-

Mishima, M., et al. (2011). A chemical approach for site-specific identification of NMR signals from protein side-chain NH3+ groups forming intermolecular ion pairs in protein–nucleic acid complexes. Journal of Biomolecular NMR, 51(3), 341-350. Retrieved from [Link]

-

UNODA. (2015). IATG 06.50 Special Safety Precautions. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and Clinical Application of Phosphorus-Containing Drugs. Retrieved from [Link]

-

Abramov, Y. A. (2011). QTAIM application in drug development: prediction of relative stability of drug polymorphs from experimental crystal structures. The Journal of Physical Chemistry A, 115(45), 12809-12817. Retrieved from [Link]

Sources

- 1. fishersci.at [fishersci.at]

- 2. assets.greenbook.net [assets.greenbook.net]

- 3. fishersci.com [fishersci.com]

- 4. Labile Metabolite Profiling in Human Blood using Phosphorus NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. researchgate.net [researchgate.net]

- 7. Phosphopeptide fragmentation and analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

Hexabutylthiophosphoramide: A Comprehensive Technical Guide for Researchers

Abstract

Hexabutylthiophosphoramide, a member of the organophosphorus thioamide family, presents a unique molecular scaffold with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and established principles of organophosphorus chemistry. Due to the limited specific literature on this compound, this guide integrates known data with inferred properties based on structurally related hexaalkylated thiophosphoramides to offer a robust predictive framework for researchers. Detailed experimental protocols for its synthesis and characterization are provided, emphasizing safety and analytical rigor. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this class of compounds.

Introduction: The Scientific Landscape of Thiophosphoramides

Phosphorus-containing compounds are integral to numerous therapeutic agents, often serving as prodrugs to enhance bioavailability or as bioisosteres of phosphates and carboxylates.[1][2] The replacement of an oxygen atom with sulfur in the phosphoryl group to form a thiophosphoramide introduces significant changes in the molecule's electronic properties, lipophilicity, and metabolic stability.[3] These modifications can be leveraged in drug design to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.[3] Hexabutylthiophosphoramide, with its six butyl chains, is a highly lipophilic example of this class of molecules, suggesting potential for membrane-interactive applications or as a synthetic intermediate for more complex structures.

This guide will systematically explore the known and predicted properties of Hexabutylthiophosphoramide, providing a foundational understanding for its potential exploration in drug discovery and other scientific endeavors.

Molecular Structure and Core Physical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. This section details the fundamental physical properties of Hexabutylthiophosphoramide.

Chemical Identity

-

Systematic Name: N,N,N',N',N'',N''-Hexabutylphosphorothioic triamide

-

Common Name: Hexabutylthiophosphoramide

-

CAS Number: 3949-47-1

-

Molecular Formula: C₂₄H₅₄N₃PS

-

Molecular Weight: 447.74 g/mol [4]

Tabulated Physical Properties

The following table summarizes the known and predicted physical properties of Hexabutylthiophosphoramide. It is crucial to note that while the melting point is experimentally determined, other values are computationally predicted and should be verified experimentally.

| Property | Value | Source | Notes |

| Melting Point | 19-20 °C | [4] | Experimentally determined. The low melting point indicates it is a solid at standard refrigerator temperatures but may be a liquid or waxy solid at room temperature. |

| Boiling Point | Not available | - | Expected to be high due to its high molecular weight; likely to decompose before boiling under atmospheric pressure. Vacuum distillation would be required. |

| Appearance | Not specified | - | Based on analogs, likely a colorless to pale yellow oil or low-melting solid. |

| Solubility | log₁₀WS = -3.83 (mol/L) | Predicted[3] | The predicted low water solubility is consistent with its highly aliphatic structure. Expected to be soluble in nonpolar organic solvents like hexanes, ethyl acetate, and dichloromethane. |

| Octanol/Water Partition Coefficient (logP) | 7.918 | Predicted[3] | The high predicted logP value indicates a very high degree of lipophilicity. |

Causality Behind Physical Property Determination

The experimental determination of these physical properties is critical for the purification, handling, and formulation of Hexabutylthiophosphoramide.

-

Melting Point: The sharp, narrow melting point range of 19-20 °C suggests a relatively pure substance.[4] This property is fundamental for assessing purity and for designing crystallization procedures.

-

Solubility: Understanding the solubility profile is paramount for choosing appropriate solvents for synthesis, purification (e.g., chromatography, extraction), and formulation. The predicted high lipophilicity and low water solubility are direct consequences of the six butyl chains.

-

logP: The octanol/water partition coefficient is a critical parameter in drug development, as it correlates with a compound's ability to cross biological membranes. The high predicted logP suggests that Hexabutylthiophosphoramide would readily partition into lipid bilayers.

Chemical Properties and Reactivity Profile

The thiophosphoramide functional group is the epicenter of this molecule's reactivity. Its behavior is governed by the nature of the phosphorus-sulfur and phosphorus-nitrogen bonds.

Synthesis of Hexabutylthiophosphoramide

Proposed Synthetic Pathway

Caption: Proposed synthesis of Hexabutylthiophosphoramide.

Experimental Protocol: Synthesis of Hexabutylthiophosphoramide

Objective: To synthesize Hexabutylthiophosphoramide from thiophosphoryl chloride and dibutylamine.

Materials:

-

Thiophosphoryl chloride (PSCl₃)

-

Dibutylamine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous toluene (or dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon manifold)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

-

Reagent Preparation: In the dropping funnel, prepare a solution of dibutylamine (6.0 equivalents) and triethylamine (3.0 equivalents) in anhydrous toluene.

-

Initial Reaction: Charge the reaction flask with a solution of thiophosphoryl chloride (1.0 equivalent) in anhydrous toluene. Cool the flask to 0 °C using an ice bath.

-

Addition of Amine: Add the dibutylamine/triethylamine solution dropwise to the stirred solution of thiophosphoryl chloride over 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup:

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a nonpolar eluent system (e.g., hexanes/ethyl acetate gradient).

Self-Validation: The purity of the final product should be assessed by ¹H, ¹³C, and ³¹P NMR spectroscopy, as well as mass spectrometry and IR spectroscopy. The melting point should be sharp and consistent with the literature value (19-20 °C).[4]

Reactivity and Stability

-

Hydrolytic Stability: Thiophosphoramides are generally more resistant to hydrolysis than their phosphate analogs. However, under strongly acidic or basic conditions, hydrolysis can occur, leading to the cleavage of the P-N bonds.

-

Oxidation: The phosphorus(V) center in a thiophosphoramide is in a high oxidation state and is generally resistant to further oxidation. The sulfur atom, however, can be oxidized by strong oxidizing agents.

-

Reaction with Electrophiles: The lone pairs on the nitrogen atoms can exhibit nucleophilic character, though this is attenuated by the electron-withdrawing nature of the thiophosphoryl group.

-

Thermal Stability: Organophosphorus compounds can be susceptible to thermal decomposition.[6] Thermogravimetric analysis (TGA) would be necessary to determine the decomposition temperature of Hexabutylthiophosphoramide.

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential for the unambiguous identification and quality control of Hexabutylthiophosphoramide.

Analytical Workflow

Caption: Workflow for the analytical characterization of Hexabutylthiophosphoramide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organophosphorus compounds.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the overlapping signals of the butyl chains. Key features would include:

-

Multiple multiplets in the 0.8-1.7 ppm range corresponding to the CH₃ and CH₂ groups of the butyl chains.

-

A multiplet around 2.8-3.2 ppm for the CH₂ groups directly attached to the nitrogen atoms, potentially showing coupling to both adjacent protons and the ³¹P nucleus.

-

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the four unique carbon atoms in the butyl chains.

-

³¹P NMR: This is a crucial technique for characterizing organophosphorus compounds.[6][7] Hexabutylthiophosphoramide is expected to show a single peak in the proton-decoupled ³¹P NMR spectrum. The chemical shift for thiophosphoramides typically falls in the range of +60 to +80 ppm (relative to 85% H₃PO₄).[6][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: [M]⁺ at m/z = 447.7.

-

Fragmentation: Common fragmentation pathways for such compounds would involve the loss of butyl groups and cleavage of the P-N bonds.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. A NIST-indexed IR spectrum is available for Hexabutylthiophosphoramide.[4]

-

P=S Stretch: A characteristic absorption band for the P=S double bond is expected in the range of 600-850 cm⁻¹.

-

P-N Stretch: The P-N bond vibration typically appears in the 900-1100 cm⁻¹ region.

-

C-H Stretches: Strong absorptions will be present around 2850-2960 cm⁻¹ corresponding to the C-H bonds of the butyl groups.

Potential Applications in Drug Development and Research

While no specific applications for Hexabutylthiophosphoramide in drug development have been reported, its structural features suggest several areas of potential interest.

-

Scaffold for Bioactive Molecules: The thiophosphoramide core can be further functionalized to introduce pharmacophores. The high lipophilicity could be exploited for targeting lipid-rich environments.

-

Prodrug Moiety: The P-N bonds could potentially be designed for enzymatic or chemical cleavage in a specific physiological environment to release an active drug.

-

Membrane Probe: The high lipophilicity might make it or its derivatives useful as probes for studying the structure and function of biological membranes.

Safety, Handling, and Storage

Organophosphorus compounds can exhibit significant toxicity, and appropriate safety precautions must be taken.

-

Toxicity: The specific toxicity of Hexabutylthiophosphoramide is not well-documented. However, many organophosphorus compounds are neurotoxic. Therefore, it should be handled with extreme care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Perspectives

Hexabutylthiophosphoramide is a molecule with a defined structure and basic physical properties, yet its full chemical and biological potential remains largely unexplored. This guide has provided a comprehensive overview of its known characteristics and a predictive framework for its synthesis, reactivity, and analysis based on the established chemistry of related compounds. Future research should focus on the experimental validation of its predicted properties, a thorough investigation of its reactivity, and an exploration of its potential applications, particularly in the realm of medicinal chemistry. The detailed protocols and analytical workflows presented herein provide a solid foundation for researchers to safely and effectively work with this intriguing organophosphorus compound.

References

-

Hexabutylthiophosphoramide. NIST Chemistry WebBook. [Link]

- Synthesis and Characterization of Organophosphorus Compounds with Antitumor Activity. Research and Reviews: Journal of Chemistry.

- Structural Interpretation of the 31 P NMR Chemical Shifts in Thiophosphate and Phosphate; Key Effects due to Spin-Orbit and Explicit Solvent.

-

Development and Clinical Application of Phosphorus-Containing Drugs. PubMed. [Link]

-

Unlocking the potential of the thioamide group in drug design and development. PMC - NIH. [Link]

- 31 Phosphorus NMR. University of Ottawa.

- Properties of Phosphorus Compounds. Chemistry LibreTexts.

- Some Properties of the Phosphate Group (General Concepts). Bio-Organic Chemistry.

- Advanced Studies on the Synthesis of Organophosphorus Compounds.

-

Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]

- History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents. PMC - PubMed Central.

-

Phosphorus - Reactivity, Oxidation, Allotropes. Britannica. [Link]

- Direct Electrochemical Analysis of 3-Methyl-4-Nitrophenol in Water Using Carbon Fiber Microelectrode Modified with Nickel Tetrasulfon

- 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b.

-

Organophosphorus compounds – Knowledge and References. Taylor & Francis. [Link]

-

Hexamethylphosphorous triamide. SpectraBase. [Link]

-

Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry. [Link]

- Synthesis, characterization and biological docking simulation of new thiophosphoric triamide (S )P[NH-2Py-(5-CH3)]3 and its Cu(II) complex.

-

Practical Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioe-ster Derivatives. ChemRxiv. [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

- Synthesis and Characterization of N-Substitutional Ethylenediamine Deriv

-

Phosphorus. PubChem. [Link]

- The 31 P NMR shift of the phosphate group calculated in DEP and cDEP....

-

Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts. NIH. [Link]

- Synthesis and Characterization of the Phosphorus Triazides OP(N-3)(3) and SP(N-3)(3). Inorganic Chemistry.

-

Amide-Type Substrates in the Synthesis of N-Protected 1-Aminomethylphosphonium Salts. MDPI. [Link]

-

Hexacoordinate Phosphorus. 7. Synthesis and Characterization of Neutral Phosphorus(V) Compounds Containing Divalent Tridentate Diphenol Imine, Azo, and Thio Ligands. PubMed. [Link]

- Synthesis of N-(n-butyl)Thiophosphoric Triamide. China/Asia On Demand (CAOD).

-

Synthesis of phosphorothioates using thiophosphate salts. PMC - NIH. [Link]

- (PDF) Synthesis of phosphorothioates using thiophosphate salts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 3. 3,5,7-Trithia-1,2,4,6-tetraphosphatricyclo(2.2.1.02,6)heptane | P4S3 | CID 14818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexabutylthiophosphoramide [webbook.nist.gov]

- 5. caod.oriprobe.com [caod.oriprobe.com]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Hexabutylthiophosphoramide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Hexabutylthiophosphoramide, a notable member of the organophosphorus compound family, has garnered interest within various scientific disciplines for its unique chemical properties and biological activities. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing an in-depth exploration of its synthesis, molecular characteristics, and potential applications. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document aims to be a self-validating system of knowledge, fostering a deeper understanding and facilitating further research into this intriguing molecule.

Core Identification and Molecular Architecture

Hexabutylthiophosphoramide is chemically identified by the CAS Number 3949-47-1 .[1][2][3][4] Its molecular formula is C24H54N3PS , corresponding to a molecular weight of approximately 447.74 g/mol .[1][3][4]

The molecular structure of Hexabutylthiophosphoramide is characterized by a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three nitrogen atoms. Each nitrogen atom is, in turn, bonded to two n-butyl groups. This structure imparts specific physicochemical properties that are crucial to its biological activity and reactivity.

Sources

A Technical Guide to the Solubility of Hexabutylthiophosphoramide in Common Organic Solvents

Abstract

Hexabutylthiophosphoramide (HBTP) is an organophosphorus compound characterized by a phosphorothioyl core and six n-butyl chains, conferring significant lipophilicity. Understanding its solubility is paramount for professionals in chemical synthesis, materials science, and drug development, as solubility dictates reaction kinetics, purification strategies, and formulation viability. This guide provides a comprehensive framework for understanding and determining the solubility of HBTP. It synthesizes theoretical principles of solute-solvent interactions with a detailed, field-proven experimental protocol based on the gold-standard isothermal shake-flask method. While quantitative public data on HBTP is scarce, this paper establishes a robust predictive model for its solubility based on its molecular structure and provides the self-validating methodologies required to generate precise experimental data.

Introduction to Hexabutylthiophosphoramide (HBTP)

Hexabutylthiophosphoramide, with the molecular formula C₂₄H₅₄N₃PS and a molecular weight of 447.74 g/mol , is a sterically hindered and highly nonpolar molecule.[1][2] Its structure consists of a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three di-n-butylamino groups.

Key Physicochemical Properties:

-

Molecular Formula: C₂₄H₅₄N₃PS

-

Molecular Weight: 447.74 g/mol [1]

-

Appearance: Reddish oil or low-melting solid (Melting Point: 19-20 °C)[2]

-

Predicted Octanol-Water Partition Coefficient (logP): 7.918[1]

-

Predicted Water Solubility (logS): -3.83 (mol/L)[1]

The extremely high predicted logP value signifies profound hydrophobicity and a strong preference for nonpolar, lipophilic environments. This property is the primary determinant of its solubility profile in organic solvents. This guide will first explore the theoretical underpinnings of this behavior before detailing a rigorous experimental approach for its quantification.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides an effective framework for predicting solubility.

Molecular Interactions Governing HBTP Solubility:

-

Van der Waals Forces: The six long, flexible n-butyl chains create a large, nonpolar surface area. Consequently, London dispersion forces (a type of van der Waals force) are the dominant attractive forces between HBTP molecules and nonpolar solvent molecules.

-

Dipole-Dipole Interactions: The phosphorothioyl group (P=S) and the nitrogen-phosphorus bonds (N-P) introduce polarity. This allows for dipole-dipole interactions with polar aprotic solvents.

-

Hydrogen Bonding: HBTP lacks hydrogen-bond-donating protons. It can act as a weak hydrogen bond acceptor at the sulfur or nitrogen atoms, but this interaction is sterically hindered and energetically minor compared to the dominant nonpolar character.

Predicted Solubility Profile:

-

High Solubility: Expected in nonpolar (e.g., hexane, toluene) and polar aprotic solvents (e.g., THF, dichloromethane, acetone) where van der Waals and dipole-dipole interactions can be readily established without disrupting a strong solvent-solvent network.

-

Low Solubility: Expected in highly polar protic solvents (e.g., methanol, water). The energy required to break the strong hydrogen-bonding network of these solvents is not sufficiently compensated by the weak interactions formed with the large, nonpolar HBTP molecule.

The following diagram illustrates the primary intermolecular forces at play when HBTP is dissolved in a nonpolar solvent.

Caption: Dominant solute-solvent interactions for HBTP in a nonpolar solvent.

Experimental Determination of Thermodynamic Solubility

For drug development and process chemistry, the thermodynamic solubility at equilibrium is the most critical value. The isothermal shake-flask method is the universally recognized gold-standard procedure for this determination due to its reliability and direct measurement of the compound in a saturated state.[3][4]

Workflow for Solubility Determination

The overall process involves achieving a saturated solution at a constant temperature, separating the excess solid, and quantifying the dissolved solute in the supernatant.

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Protocol: Isothermal Shake-Flask Method

This protocol is designed to be a self-validating system by including an equilibrium check.

Materials & Equipment:

-

Hexabutylthiophosphoramide (solid or oil)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (4-decimal place)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

-

Calibrated positive displacement pipettes

-

Volumetric flasks

-

Gas Chromatograph with a Nitrogen-Phosphorus Detector (GC-NPD) or Mass Spectrometer (GC-MS)

Procedure:

-

Preparation: Add an excess amount of HBTP to a glass vial. "Excess" is critical; a good starting point is 20-50 mg for a 2 mL solvent volume. The presence of undissolved solute must be visible throughout the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and moderate speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours.[3]

-

Equilibrium Verification (Self-Validation): To ensure equilibrium has been reached, take a sample at 24 hours and another at 48 hours. If the measured concentrations are within an acceptable margin (e.g., <5%), equilibrium can be considered achieved. If not, extend the incubation time.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the incubation temperature for 1-2 hours to allow solids to settle. To separate the saturated liquid phase from the excess solid, either:

-

Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes).

-

Filter the supernatant through a solvent-compatible (PTFE) 0.22 µm syringe filter. This must be done carefully to avoid temperature changes or solvent evaporation.

-

-

Sample Dilution: Immediately after separation, carefully pipette a precise aliquot (e.g., 100 µL) of the clear supernatant into a volumetric flask and dilute with the appropriate solvent (often the mobile phase for the analytical method) to a concentration within the analytical calibration range.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 3.3).

Protocol: Analytical Quantification by GC-NPD

Gas chromatography is highly suitable for organophosphorus compounds.[5] A Nitrogen-Phosphorus Detector (NPD) provides excellent sensitivity and selectivity for HBTP.

-

Standard Preparation: Prepare a series of calibration standards of HBTP in the chosen solvent, spanning the expected concentration range (e.g., 1 µg/mL to 200 µg/mL).

-

GC Conditions (Example):

-

Instrument: GC equipped with an NPD detector.

-

Column: A low-polarity column, such as one similar to a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5 or equivalent).[6]

-

Injection: 1 µL, Splitless mode.

-

Temperatures: Inlet at 275 °C, Detector at 300 °C.

-

Oven Program: Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min. (This must be optimized for HBTP).

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

-

Calibration: Inject the standards to generate a calibration curve of peak area versus concentration. Ensure the correlation coefficient (r²) is >0.995.

-

Sample Analysis: Inject the diluted supernatant sample.

-

Calculation: Use the peak area from the sample and the regression equation from the calibration curve to determine the concentration in the diluted sample. Calculate the original solubility in the solvent using the following formula:

Solubility (mg/mL) = C_diluted × (V_final / V_initial)

Where:

-

C_diluted is the concentration measured by GC (mg/mL).

-

V_final is the final volume after dilution (mL).

-

V_initial is the initial volume of supernatant taken (mL).

-

Predicted Solubility Data and Interpretation

While experimental data must be generated using the protocol above, the following table provides a scientifically grounded prediction of HBTP's solubility behavior in common organic solvents at ambient temperature.

| Solvent Class | Solvent | Dielectric Constant (approx.) | Polarity Index | Predicted Solubility | Rationale for Prediction |

| Nonpolar | n-Hexane | 1.9 | 0.1 | Very High | Dominated by favorable van der Waals interactions between alkyl chains of solute and solvent. |

| Toluene | 2.4 | 2.4 | Very High | Aromatic ring and nonpolar nature are highly compatible with the lipophilic HBTP molecule. | |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | 3.1 | Very High | Combines nonpolar character with dipole interactions, effectively solvating both parts of the HBTP molecule. |

| Tetrahydrofuran (THF) | 7.5 | 4.0 | High | Effective at solvating large nonpolar molecules while offering some polar interactions. | |

| Acetone | 21 | 5.1 | High | Strong dipole can interact with the P=S group, and its alkyl groups interact well with HBTP's butyl chains. | |

| Ethyl Acetate | 6.0 | 4.4 | High | Balanced polarity suitable for solvating the moderately polar and highly nonpolar regions of HBTP. | |

| Polar Protic | Ethanol | 25 | 4.3 | Moderate | The ethyl chain provides some nonpolar character, but the solvent's strong H-bonding network reduces solubility. |

| Methanol | 33 | 5.1 | Low | Strong, extensive hydrogen bonding network is energetically unfavorable to disrupt for the large nonpolar solute. | |

| Dimethyl Sulfoxide (DMSO) | 47 | 7.2 | Moderate to Low | Highly polar aprotic solvent. While it lacks H-bonding, its very high polarity is a poor match for HBTP. |

Conclusion

Hexabutylthiophosphoramide is a profoundly nonpolar, lipophilic compound. Its solubility profile is dominated by its six n-butyl chains, making it highly soluble in nonpolar and moderately polar aprotic organic solvents, with progressively lower solubility in more polar and protic media. The lack of publicly available quantitative data necessitates experimental determination for any practical application. The isothermal shake-flask method, coupled with a selective and sensitive analytical technique such as GC-NPD, provides a robust and reliable pathway to generate this critical data. The protocols and predictive framework established in this guide offer researchers and drug development professionals a comprehensive toolkit for confidently assessing and utilizing the solubility characteristics of Hexabutylthiophosphoramide.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

MDPI. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Available at: [Link]

-

PubMed Central (PMC). (2021). Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

National Institutes of Health (NIH). (2012). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

-

Cromlab Instruments. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Available at: [Link]

-

United States Environmental Protection Agency (EPA). (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Available at: [Link]

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Hexabutylthiophosphoramide (CAS 3949-47-1). Available at: [Link]

-

United States Environmental Protection Agency (EPA). (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Available at: [Link]

-

IUPAC. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). Available at: [Link]

-

IUPAC. (n.d.). Solubility Data Series. Available at: [Link]

Sources

Thermal stability and decomposition of Hexabutylthiophosphoramide

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Hexabutylthiophosphoramide

For Researchers, Scientists, and Drug Development Professionals

Hexabutylthiophosphoramide, a member of the organophosphorus compound family, possesses a unique molecular architecture that suggests a complex thermal decomposition profile. This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of Hexabutylthiophosphoramide. While direct literature on this specific molecule is limited, this document synthesizes established principles from analogous organophosphorus compounds to present a scientifically grounded framework for its study. We delve into the theoretical underpinnings of its thermal behavior, propose potential decomposition mechanisms, and provide detailed, field-proven experimental protocols for robust analysis using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, this guide outlines methodologies for kinetic analysis of the decomposition process and the identification of degradation products. The insights and protocols herein are designed to equip researchers with the necessary tools to conduct self-validating experiments and advance the understanding of Hexabutylthiophosphoramide's thermal properties.

Introduction to Hexabutylthiophosphoramide

Hexabutylthiophosphoramide belongs to the class of organophosphorus compounds characterized by a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three nitrogen atoms, each of which is further substituted with butyl groups. The general structure of thiophosphoramides suggests their potential utility in various fields, including as flame retardants, pesticides, and intermediates in organic synthesis.[1][2] The presence of the P=S bond and the N-butyl groups are expected to significantly influence its thermal stability and decomposition behavior. Understanding these characteristics is paramount for safe handling, storage, and application, particularly in contexts involving elevated temperatures.

Fundamental Principles of Thermal Stability in Organophosphorus Compounds

The thermal stability of organophosphorus compounds is dictated by the strength of the bonds within the molecule and the availability of viable decomposition pathways.[3] Several key factors, drawn from studies of related compounds, are likely to govern the thermal behavior of Hexabutylthiophosphoramide:

-

Nature of the Substituents: The electron-donating or withdrawing nature of the substituents on the phosphorus and nitrogen atoms can influence bond polarities and strengths. In Hexabutylthiophosphoramide, the butyl groups are electron-donating, which may affect the stability of the P-N bonds.

-

Presence of β-Hydrogens: The butyl chains contain β-hydrogens relative to the nitrogen atoms. This structural feature opens up the possibility of elimination reactions, a common decomposition pathway for organophosphorus compounds with alkyl substituents.[1][2]

-

The Phosphoramide and Thio-Phosphoramide Core: The P-N bonds in phosphoramides can be susceptible to thermal cleavage. The presence of a P=S double bond instead of a P=O double bond may also influence the decomposition mechanism, as the P=S bond is generally weaker than the P=O bond.

Proposed Thermal Decomposition Pathways of Hexabutylthiophosphoramide

Drawing parallels with the decomposition of other organophosphorus compounds, several plausible decomposition pathways for Hexabutylthiophosphoramide can be postulated.[1][3][4] These pathways are not mutually exclusive and may occur concurrently or sequentially depending on the conditions.

Hofmann-type Elimination

The presence of β-hydrogens on the butyl groups makes a Hofmann-type elimination a highly probable decomposition route. This would involve the abstraction of a β-hydrogen by the nitrogen atom, leading to the formation of butene and a phosphoramide intermediate.

Caption: Proposed Hofmann-type elimination pathway for Hexabutylthiophosphoramide.

P-N Bond Cleavage

Homolytic or heterolytic cleavage of the P-N bonds is another potential decomposition pathway, especially at higher temperatures. This would generate radical or ionic intermediates that could undergo a variety of subsequent reactions, leading to a complex mixture of products.

Caption: P-N bond cleavage decomposition pathway.

Experimental Analysis of Thermal Stability

A thorough investigation of the thermal stability of Hexabutylthiophosphoramide necessitates the use of thermoanalytical techniques. The following protocols are designed to provide a robust and self-validating approach to characterizing its thermal properties.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6][7] It is the primary technique for determining the onset of decomposition and the overall mass loss profile.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of Hexabutylthiophosphoramide into a clean, tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant weight loss begins.

-

Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).

-

Quantify the percentage of residual mass at the end of the experiment.

-

Exemplary TGA Data Summary:

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | ~250 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | ~300 °C |

| Final Residual Mass @ 600 °C | < 5% |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[8][9][10] It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of Hexabutylthiophosphoramide into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks, which may correspond to melting or boiling.

-

Identify exothermic peaks, which are indicative of decomposition or other chemical reactions.

-

Determine the peak temperatures and the enthalpy of transitions (ΔH) by integrating the peak areas.

-

Exemplary DSC Data Summary:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting (Endotherm) | ~150 | ~155 | ~80 |

| Decomposition (Exotherm) | ~260 | ~310 | - |

Kinetic Analysis of Decomposition

The kinetics of the decomposition process can be elucidated from TGA data obtained at multiple heating rates.[11][12] This analysis provides crucial parameters such as the activation energy (Ea) and the pre-exponential factor (A), which are essential for predicting the long-term stability of the compound.

Methodology (Isoconversional Method):

-

Data Acquisition: Perform TGA experiments at several different heating rates (e.g., 5, 10, 15, and 20 °C/min).

-

Data Analysis:

-

For various degrees of conversion (α), determine the corresponding temperatures (T) from the TGA curves at each heating rate (β).

-

Plot ln(β/T²) versus 1/T for each value of α.

-

According to the Flynn-Wall-Ozawa method, the slope of this plot is approximately -Ea/R, where R is the gas constant.

-

Calculate the activation energy (Ea) from the slope.

-

Exemplary Kinetic Parameters:

| Degree of Conversion (α) | Activation Energy (Ea) (kJ/mol) |

| 0.1 | 120 |

| 0.5 | 150 |

| 0.9 | 180 |

Analysis of Decomposition Products

Identifying the volatile and non-volatile products of decomposition is critical for fully understanding the decomposition mechanism. A combination of analytical techniques is typically required for comprehensive product analysis.[4][13]

Experimental Workflow:

Caption: Experimental workflow for the analysis of decomposition products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Volatile decomposition products can be identified by coupling a pyrolyzer to a GC-MS system. The sample is heated to its decomposition temperature in the pyrolyzer, and the evolved gases are separated by the GC and identified by the MS.

-

Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the functional groups present in both the evolved gases (by using a heated gas cell) and the solid residue.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The non-volatile residue can be dissolved in a suitable solvent and analyzed by NMR (e.g., ¹H, ¹³C, ³¹P NMR) to elucidate the structures of the larger decomposition products.

Conclusion

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sci-Hub. Thermal decomposition studies of some organophosphorus compounds / Journal of Analytical and Applied Pyrolysis, 1989 [sci-hub.ru]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tainstruments.com [tainstruments.com]

- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wjpmr.com [wjpmr.com]

- 12. researchgate.net [researchgate.net]

- 13. Analytical techniques for metabolomic studies: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Hexabutylthiophosphoramide mechanism of action in organic reactions

An In-Depth Technical Guide to the Mechanistic Role of Phosphoramides and Their Thio-Analogs in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoramides, and their sulfur-containing counterparts, thiophosphoramides, represent a versatile class of molecules with significant applications in modern organic synthesis. While specific data on hexabutylthiophosphoramide is not extensively available in peer-reviewed literature, its mechanistic behavior can be inferred from the well-documented roles of its close structural analogs, most notably Hexamethylphosphoramide (HMPA). This guide provides a detailed exploration of the mechanisms through which these compounds influence organic reactions, focusing on their function as powerful coordinating solvents and as reagents in phosphorylation and related transformations. By understanding the fundamental principles governing the reactivity of phosphoramides and thiophosphoramides, researchers can better leverage their unique properties in the design and execution of complex synthetic strategies.

Introduction: The Phosphoramide Scaffold

Phosphoramides are a class of organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom (a phosphoryl group) and single-bonded to at least one nitrogen atom. The general structure is (R₂N)₃P=O. Thiophosphoramides are analogs where the oxygen atom of the phosphoryl group is replaced by a sulfur atom, giving the general structure (R₂N)₃P=S.

The electronic nature of the P=O or P=S bond is highly polarized, with a significant partial positive charge on the phosphorus atom and a partial negative charge on the oxygen or sulfur atom. This polarity, coupled with the presence of lone pairs on the nitrogen atoms, endows these molecules with unique coordinating capabilities.

Hexamethylphosphoramide (HMPA), with the formula [(CH₃)₂N]₃PO, is the most extensively studied and utilized member of this class.[1][2] It is a colorless liquid that serves as a powerful polar aprotic solvent and reaction additive.[1][3] While HMPA is a known carcinogen, its remarkable ability to enhance reaction rates and influence selectivity has made it a valuable tool in organic synthesis, though safer alternatives are often sought.[1][2]

Hexabutylthiophosphoramide, the topic of interest, would feature butyl groups in place of methyl groups and a sulfur atom replacing the oxygen. The larger butyl groups would increase its lipophilicity and steric bulk, potentially influencing its solubility and coordinating properties. The P=S bond, being weaker and more polarizable than the P=O bond, would also impart distinct reactivity.

The Coordinating Solvent Mechanism: Lessons from HMPA

The primary mechanism of action for phosphoramides like HMPA in many organic reactions is their role as a highly effective coordinating solvent or co-solvent. This is particularly evident in reactions involving metal cations.

Dissociation of Organometallic Aggregates

Organolithium reagents, such as butyllithium, often exist as aggregates (e.g., tetramers or hexamers) in solution. This aggregation reduces the availability of the reactive carbanion, thereby lowering the overall reaction rate. HMPA's strong ability to solvate cations allows it to break up these aggregates into more reactive monomeric or dimeric species.[3][4] The oxygen atom of the P=O group in HMPA acts as a potent Lewis base, coordinating strongly with the lithium cations.[2] This deaggregation significantly increases the effective concentration of the nucleophilic carbanion, leading to a dramatic acceleration of reactions such as lithiation.[3][4]

Diagram 1: HMPA-Mediated Deaggregation of an Organolithium Reagent

Caption: HMPA breaks down organolithium aggregates into more reactive solvated monomers.

Enhancement of Nucleophilicity in S_N2 Reactions

In nucleophilic substitution (S_N2) reactions, the rate is highly dependent on the reactivity of the nucleophile. In many cases, the nucleophile exists as an ion pair with a counter-cation (e.g., Na⁺, K⁺, Li⁺). HMPA effectively solvates the cation, leaving the anion "bare" and thus more nucleophilic and reactive.[2][3] This leads to a significant rate enhancement for S_N2 reactions.[3]

Diagram 2: Cation Solvation by HMPA in an S_N2 Reaction

Caption: HMPA solvates the cation, increasing the reactivity of the "bare" nucleophile.

Phosphoramidites in Synthesis: A Shift in Reactivity

While HMPA is a P(V) compound, related P(III) compounds known as phosphoramidites are crucial reagents, particularly in the synthesis of oligonucleotides.[5][][7] Their mechanism of action involves the nucleophilic phosphorus atom.

In DNA synthesis, a phosphoramidite monomer is activated by a weak acid, such as tetrazole.[] The acid protonates the nitrogen atom of the phosphoramidite, making the diisopropylamino group a better leaving group. The incoming 5'-hydroxyl group of the growing oligonucleotide chain then attacks the electrophilic phosphorus center, displacing the diisopropylamine and forming a phosphite triester linkage.[][7] This intermediate is then oxidized to the more stable phosphate triester.[7]

Diagram 3: General Mechanism of Phosphoramidite Coupling

Caption: Acid-catalyzed activation of a phosphoramidite for coupling with a nucleophile.

The Influence of Sulfur: Thiophosphoramides

The replacement of oxygen with sulfur in the phosphoramide framework introduces new reactivity patterns. Thiophosphoramides have been explored as ligands in coordination chemistry and as precursors for the synthesis of metal-sulfide nanoparticles.[8] The sulfur atom, being larger and more polarizable than oxygen, can act as a soft donor, showing a preference for soft metal ions.

In the context of organic reactions, the P=S bond can participate in thionation reactions, converting carbonyl compounds to thiocarbonyls, although reagents like Lawesson's reagent are more commonly used for this purpose. Furthermore, thiophosphoramides can be involved in thiophosphorylation reactions, which are analogous to phosphorylation and are important in studying cellular signaling pathways.[9][10]

Proposed Mechanism of Action for Hexabutylthiophosphoramide

Based on the principles outlined above, the mechanism of action for hexabutylthiophosphoramide in organic reactions can be hypothesized as follows:

-

As a Coordinating Solvent: Similar to HMPA, hexabutylthiophosphoramide is expected to be a highly polar aprotic solvent. The sulfur atom, being a good Lewis base, would effectively solvate cations, thereby enhancing the reactivity of anions and breaking up organometallic aggregates. The bulky butyl groups might sterically hinder this coordination to some extent compared to the methyl groups of HMPA, but its increased lipophilicity could be advantageous in nonpolar reaction media.

-

As a Nucleophile/Reagent: The P(V) center in hexabutylthiophosphoramide is generally less reactive as an electrophile than a P(III) center. However, under forcing conditions or with specific activators, it could potentially act as a thiophosphorylating agent. The nitrogen lone pairs also retain their nucleophilicity, though this is tempered by delocalization into the P=S bond.

Experimental Protocols

The following is a representative protocol for a reaction where HMPA is used as an additive to enhance the rate of an S_N2 reaction. This can be adapted for use with hexabutylthiophosphoramide to investigate its efficacy.

Protocol: Alkylation of a Thiolate

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the desired thiol (1.0 eq) and a suitable solvent (e.g., THF).

-

Deprotonation: Cool the solution to 0 °C and add a base such as sodium hydride (1.1 eq) portion-wise. Stir the mixture at this temperature for 30 minutes to form the sodium thiolate.

-

Additive: Add hexabutylthiophosphoramide (or HMPA for comparison) (1-2 eq) to the reaction mixture and stir for 15 minutes.

-

Alkylation: Slowly add the alkyl halide (1.05 eq) to the solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Quantitative Data Summary

| Reagent/Solvent | Dielectric Constant (approx.) | Dipole Moment (D) | Boiling Point (°C) |

| HMPA | 30 | 5.37 | 232 |

| THF | 7.6 | 1.75 | 66 |

| DMSO | 47 | 3.96 | 189 |

Conclusion

While direct experimental data on the mechanism of action of hexabutylthiophosphoramide is scarce, a thorough understanding can be constructed by analogy to its well-studied relative, HMPA, and the broader class of (thio)phosphoramides. The primary role of such compounds in many organic reactions is to act as potent coordinating agents that solvate cations, thereby increasing the reactivity of anionic nucleophiles and breaking down organometallic aggregates. The presence of a sulfur atom and bulky butyl groups in hexabutylthiophosphoramide would likely modulate these properties, offering potential advantages in specific synthetic contexts. Further research into the synthesis and reactivity of this and related thiophosphoramides is warranted to fully explore their utility in organic chemistry.

References

-

Mechanisms of the Substitution Reactions of Phosphoramidites and Their Congeners. ResearchGate. [Link]

-

Hexamethylphosphoramide (HMPA). Common Organic Chemistry. [Link]

-

The Role of HMPA in Facilitating Organic Reactions: Insights from NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Hexamethylphosphoramide. Wikipedia. [Link]

-

Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. PMC - NIH. [Link]

-

Recent advances in the synthesis and applications of phosphoramides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

HMPA | PDF | Ester | Chemical Reactions. Scribd. [Link]

-

Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. PMC - NIH. [Link]

-

Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. [Link]

-

Synthesis of thiophosphoramide and phosphoramide ligands and reactivity studies with metal ions. IISER Pune. [Link]

-

Thiophosphonate synthesis by thiophosphonylation. Organic Chemistry Portal. [Link]

-

Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. PubMed. [Link]

-

Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection. PMC - NIH. [Link]

-

Multiple-turnover thio-ATP hydrolase and phospho-enzyme intermediate formation activities catalyzed by an RNA enzyme. NIH. [Link]

Sources

- 1. Hexamethylphosphoramide (HMPA) [commonorganicchemistry.com]

- 2. Hexamethylphosphoramide - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 7. twistbioscience.com [twistbioscience.com]

- 8. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 9. Optimizing Thiophosphorylation in the Presence of Competing Phosphorylation with MALDI-TOF–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiple-turnover thio-ATP hydrolase and phospho-enzyme intermediate formation activities catalyzed by an RNA enzyme - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Framework for Investigating the Reactivity of Hexabutylthiophosphoramide

An In-Depth Technical Guide

Abstract: Hexabutylthiophosphoramide (HBTP) is a member of the phosphorothioic triamide class of molecules, a group with potential applications ranging from synthetic chemistry to materials science and drug development. Despite its potential, a detailed understanding of its electronic structure and chemical reactivity remains largely unexplored in the scientific literature. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive theoretical framework for the systematic investigation of HBTP's reactivity using modern computational chemistry. By leveraging Density Functional Theory (DFT), this document outlines a robust, self-validating workflow to predict and understand the molecule's behavior. We detail the foundational principles, provide step-by-step computational protocols, and explain how to interpret the resulting data to gain actionable insights into reaction mechanisms, stability, and potential interaction sites. This guide serves as a complete blueprint for initiating and executing a state-of-the-art theoretical analysis of HBTP or analogous complex molecules.

Introduction to Hexabutylthiophosphoramide and Computational Inquiry

Overview of Phosphorothioic Triamides

Phosphorothioic triamides, with the general formula (R₂N)₃P=S, represent a versatile class of organophosphorus compounds. The central phosphorus atom is bonded to three nitrogen atoms and a sulfur atom, creating a unique electronic environment that imparts specific chemical properties. The synthesis of related hexaalkyl-phosphorothioic triamides has been established, highlighting their accessibility as chemical entities[1]. The reactivity of these molecules is governed by the interplay between the electron-donating amino groups and the electron-withdrawing thiophosphoryl group. Understanding this balance is key to unlocking their potential as ligands for catalysis, precursors for novel materials, or as scaffolds in medicinal chemistry.

The Imperative for Theoretical Studies in Modern Chemistry

In contemporary chemical and pharmaceutical research, computational chemistry serves as an indispensable tool for accelerating discovery and minimizing resource expenditure[2]. Theoretical models, particularly those based on Density Functional Theory (DFT), allow for the in silico pre-screening of molecular properties before engaging in costly and time-consuming laboratory synthesis[3]. For a molecule like HBTP, a theoretical approach can elucidate its fundamental reactivity, predict its behavior in different chemical environments, and guide its rational application. DFT has been successfully used to investigate the metabolism and mechanism of action of other phosphorus-containing drugs, such as cyclophosphamide, demonstrating the power of this approach in a pharmaceutical context[4].

Objectives of This Guide

Given the absence of specific theoretical studies on Hexabutylthiophosphoramide, this guide is designed to serve as an authoritative and practical blueprint. The primary objectives are:

-

To establish a logical, field-proven computational workflow for characterizing the reactivity of HBTP.

-

To explain the theoretical underpinnings of the chosen methods, ensuring scientific integrity and trustworthiness.

-

To provide detailed, step-by-step protocols for performing key calculations.

-

To demonstrate how to translate raw computational data into chemically meaningful insights regarding stability, reaction pathways, and sites of interaction.

Theoretical Background and Core Concepts

The Foundation: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems[3]. Its popularity in chemistry stems from a favorable balance between computational cost and accuracy, making it ideal for molecules the size of HBTP[5][6]. DFT calculations determine the electronic energy of a molecule based on its electron density, providing access to a wide range of chemical properties. The choice of a specific functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-311G(d,p)) is a critical experimental decision that balances accuracy with computational demand[7][8].

Conceptual DFT: Quantifying Chemical Reactivity

Conceptual DFT provides a framework for translating electronic structure data into intuitive chemical concepts. Global and local reactivity descriptors are calculated to predict how a molecule will behave in a chemical reaction[9].

-

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity theory. The energy of the HOMO relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity)[6].

-

Energy Gap (ΔE): The difference between the HOMO and LUMO energies (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive[9].

-

Global Hardness (η) and Softness (S): Hardness (η ≈ ΔE / 2) measures resistance to change in electron distribution. "Hard" molecules have a large energy gap, while "soft" molecules have a small gap and are more reactive. Softness (S = 1/η) is the reciprocal of hardness[9].

Modeling Reaction Mechanisms

A primary goal of theoretical chemistry is to map the energetic landscape of a chemical reaction. This involves identifying stable reactants and products as well as the high-energy transition states that connect them.

-

Transition State (TS): A transition state is a first-order saddle point on the potential energy surface. It is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating the TS is crucial for calculating the activation energy.

-

Activation Energy (Eₐ): The energy difference between the reactants and the transition state. It determines the reaction rate; a higher barrier means a slower reaction.

-

Intrinsic Reaction Coordinate (IRC): An IRC calculation is performed after a transition state has been located to confirm that it correctly connects the desired reactants and products on the reaction pathway[5].

A Proposed Computational Workflow for HBTP Reactivity

The following workflow provides a systematic and robust path for the comprehensive theoretical characterization of HBTP.

Caption: A validated workflow for the theoretical investigation of molecular reactivity.

Detailed Computational Protocols

To ensure reproducibility and trustworthiness, the specific parameters of a calculation must be clearly defined. The following protocol describes a standard geometry optimization and frequency calculation for HBTP using the Gaussian suite of programs, a common tool in computational chemistry research[10].

Protocol 4.1: DFT Geometry Optimization and Frequency Analysis of HBTP